(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Overview
Description
“(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a chemical compound. It is related to a class of compounds that have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, and inhibiting this process can potentially disrupt harmful bacterial behaviors such as biofilm formation and virulence production .
Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques: Compounds with bromobenzo[d]thiazol, diethylaminoethyl, and thiophen-2-ylacrylamide components are synthesized through various chemical reactions, including bromination, acylation, and cycloaddition reactions. These synthetic routes are crucial for the development of pharmaceuticals and materials science (Mouaffak Al Hariri et al., 1997; Zang Jia-liang et al., 2009).
Applications in Medicinal Chemistry
- Anticancer Agents: Certain derivatives, such as those involving benzo[d]thiazol and acrylamide functionalities, have been explored for their potential as anticancer agents, showing promise in inhibiting tumor growth and affecting cell cycle phases in cancer research (A. Kamal et al., 2014).
- Antifungal and Antimicrobial Activities: Thiazolyl and thiophene derivatives exhibit significant antifungal and antimicrobial activities, making them valuable in the development of new therapeutic agents (B. Narayana et al., 2004).
Polymer Science and Material Chemistry
- Hydrogel Formation: The incorporation of acrylamide functionalities into polymers, including proteins, enables the formation of hydrogels. These materials have applications in biotechnology and medical devices due to their biocompatibility and mechanical properties (Junpeng Xiao & T. Tolbert, 2009).
Analytical Chemistry
- Analyte Determination in Food: Acrylamide derivatives play a role in analytical methods for determining the presence of harmful substances in food. These methods are crucial for ensuring food safety and public health (D. Abd El-Hady & H. M. Albishri, 2015).
Mechanism of Action
While the specific mechanism of action for this compound is not provided, related compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a form of cell-to-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production. Inhibiting this process can potentially disrupt these harmful behaviors .
properties
IUPAC Name |
(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS2.ClH/c1-3-23(4-2)11-12-24(19(25)10-8-16-6-5-13-26-16)20-22-17-9-7-15(21)14-18(17)27-20;/h5-10,13-14H,3-4,11-12H2,1-2H3;1H/b10-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMVNMMYSZYRC-VRTOBVRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C=CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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